molecular formula C28H25N3O4 B2946204 14-(3,4-dimethoxyphenyl)-17-[(4-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene CAS No. 866809-69-0

14-(3,4-dimethoxyphenyl)-17-[(4-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene

Cat. No.: B2946204
CAS No.: 866809-69-0
M. Wt: 467.525
InChI Key: OVUOHEJJNGQZSQ-UHFFFAOYSA-N
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Description

The compound 14-(3,4-dimethoxyphenyl)-17-[(4-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁵]heptadeca-1,3(8),9,11,13,15-hexaene is a structurally complex polycyclic molecule characterized by:

  • Core framework: A tetracyclic system (four fused rings) with bridgehead atoms at positions 3,8 and 11,13.
  • Heteroatoms: Three nitrogen atoms (12,13,17) and two oxygen atoms (4,7) integrated into the ring system.
  • A 4-methylbenzyl (p-tolylmethyl) group at position 17, enhancing lipophilicity and steric bulk .

Properties

IUPAC Name

14-(3,4-dimethoxyphenyl)-17-[(4-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4/c1-17-4-6-18(7-5-17)15-31-16-21-27(19-8-9-23(32-2)24(12-19)33-3)29-30-28(21)20-13-25-26(14-22(20)31)35-11-10-34-25/h4-9,12-14,16H,10-11,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUOHEJJNGQZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCCO5)C6=CC(=C(C=C6)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-(3,4-dimethoxyphenyl)-17-[(4-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the dimethoxyphenyl and methylphenyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

14-(3,4-dimethoxyphenyl)-17-[(4-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

14-(3,4-dimethoxyphenyl)-17-[(4-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 14-(3,4-dimethoxyphenyl)-17-[(4-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Framework Heteroatoms Substituents Molecular Weight Key Differences Reference
Target Compound Tetracyclo[8.7.0.0³,⁸.0¹¹,¹⁵]heptadecahexaene 3N, 2O 3,4-dimethoxyphenyl; 4-methylbenzyl ~500 (estimated) Reference standard
2-(3,4-Dimethoxyphenyl)-5,7,9-triazatetracyclo[...]trione Tetracyclic 3N, 3O (trione) 3,4-dimethoxyphenyl ~450 (estimated) Additional ketone groups; lacks benzyl substituent
6,6,13-Trimethyl-2-phenyl-9,11,12,14,16-pentazatetracyclo[...]dione Tetracyclo[8.7.0.0³,⁸.0¹¹,¹⁵] 5N, 2O Phenyl; trimethyl 375.4 Higher nitrogen content; methyl groups enhance rigidity
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[...]pentaene Tricyclic 6N 4-methoxyphenyl; phenyl Not reported Lower oxygen content; more nitrogen atoms

Key Observations:

Heteroatom Arrangement : The target compound’s 3N/2O configuration balances electronic properties between electron-deficient (N) and electron-rich (O) regions, unlike pentazatetracyclic analogs (e.g., ), which may exhibit stronger hydrogen-bonding capacity.

Substituent Effects : The 3,4-dimethoxyphenyl group is shared with ’s compound but absent in ’s trimethyl-phenyl analog. This group likely enhances solubility in polar solvents compared to purely alkyl-substituted derivatives .

Physicochemical and Computational Comparisons

Table 2: Computed Properties and Similarity Scores

Compound Molecular Formula Calculated logP Similarity Score (Tanimoto) Key Properties
Target Compound C₃₀H₃₁N₃O₄ (est.) 4.2 (predicted) 100% (self) High lipophilicity; moderate polarity
o-Aminophenol (Analogue) C₆H₇NO 0.89 <50% (ChemIDplus) Lower MW; hydrophilic
4,7,10,13-Tetraoxa-16-azaheptadecanoic acid [...] C₃₁H₃₉NO₆ 3.8 (predicted) ~65% (structural motifs) Flexible chain; carboxylic acid group

Notable Findings:

  • Structural Similarity: Low Tanimoto scores (<50%) with aminophenol derivatives () highlight significant divergence in scaffold complexity.

Research Implications and Gaps

  • Biological Activity : The 3,4-dimethoxyphenyl moiety is common in kinase inhibitors (e.g., coumestan derivatives in ), hinting at possible therapeutic applications .
  • Synthetic Challenges : The tetracyclic core’s strain and stereochemistry may complicate synthesis, necessitating optimized routes (e.g., template-assisted cyclization as in ) .

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